molecular formula C14H22ClNO3S B511702 3-butoxy-N-tert-butyl-4-chlorobenzene-1-sulfonamide CAS No. 914236-22-9

3-butoxy-N-tert-butyl-4-chlorobenzene-1-sulfonamide

Cat. No.: B511702
CAS No.: 914236-22-9
M. Wt: 319.8g/mol
InChI Key: IZJOXVJFBUQKFB-UHFFFAOYSA-N
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Description

3-butoxy-N-tert-butyl-4-chlorobenzene-1-sulfonamide is an organic compound with a complex structure that includes a butoxy group, a tert-butyl group, a chlorobenzene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-tert-butyl-4-chlorobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the chlorination of 4-chlorobenzenesulfonamide, followed by the introduction of the butoxy and tert-butyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitutions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-tert-butyl-4-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chlorobenzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

3-butoxy-N-tert-butyl-4-chlorobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-butoxy-N-tert-butyl-4-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The butoxy and tert-butyl groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzenesulfonamide: Lacks the butoxy and tert-butyl groups, making it less lipophilic.

    N-tert-butyl-4-chlorobenzenesulfonamide: Similar structure but without the butoxy group.

    3-butoxy-4-chlorobenzenesulfonamide: Similar structure but without the tert-butyl group.

Uniqueness

3-butoxy-N-tert-butyl-4-chlorobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications that are not observed in the similar compounds listed above. The presence of both butoxy and tert-butyl groups enhances its lipophilicity and potential interactions with biological targets.

Properties

CAS No.

914236-22-9

Molecular Formula

C14H22ClNO3S

Molecular Weight

319.8g/mol

IUPAC Name

3-butoxy-N-tert-butyl-4-chlorobenzenesulfonamide

InChI

InChI=1S/C14H22ClNO3S/c1-5-6-9-19-13-10-11(7-8-12(13)15)20(17,18)16-14(2,3)4/h7-8,10,16H,5-6,9H2,1-4H3

InChI Key

IZJOXVJFBUQKFB-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)Cl

Canonical SMILES

CCCCOC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)Cl

Origin of Product

United States

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